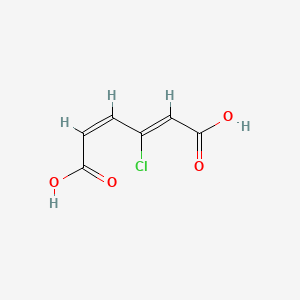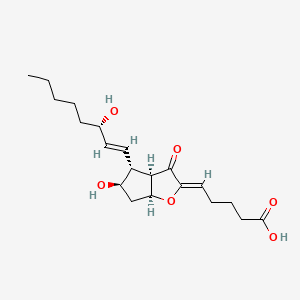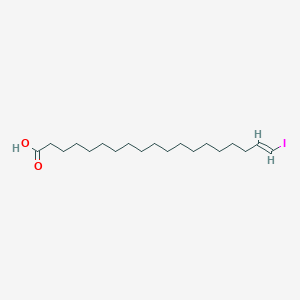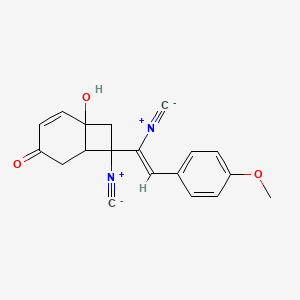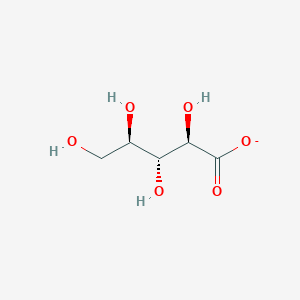
D-Ribonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribonate is conjugate base of D-ribonic acid. It is a conjugate base of a D-ribonic acid.
Wissenschaftliche Forschungsanwendungen
Catabolic Pathway in Mycobacterium smegmatis
D-Ribonate serves as the sole carbon source for Mycobacterium smegmatis, indicating its vital role in bacterial metabolism. This organism employs a unique catabolic pathway for D-ribonate, involving several specific enzymes such as erythrulose kinase, novel dehydrogenases, and an unknown isomerase. This pathway includes the oxidation of D-ribonate into 2-keto-D-ribonate, followed by isomerization and decarboxylation processes leading to D-erythrulose, which then enters a known metabolic pathway (Luo & Huang, 2018).
Oxidative Pathway in Haloarcula Species
In archaea, particularly in Haloarcula species, D-ribose (related to D-ribonate) is degraded via a novel oxidative pathway, different from the nonoxidative pathway found in most bacteria. This degradation process involves unique enzymes such as pentose dehydrogenase, pentonolactonase, and a specific sugar acid dehydratase, leading to the conversion of D-ribose to α-ketoglutarate. This process represents a distinct method of sugar degradation in archaea and contributes to our understanding of their metabolic pathways (Johnsen et al., 2019).
Synthesis of D-Ribose
The synthesis of D-ribose, which is closely related to D-ribonate, involves the conversion of calcium ribonate to ribonic acid. This process is critical in pharmaceutical contexts, where the precise determination of calcium content in the ribonolactone solution is essential for the successful synthesis of D-ribose (Kaz'mina & Fadeeva, 1981).
Enzymatic Synthesis in Acetic Acid Bacteria
Acetic acid bacteria, specifically Gluconobacter suboxydans, can enzymatically synthesize 4-pentulosonates (such as 4-keto-D-ribonate) from D-ribose and D-ribonate. This synthesis involves membrane-bound enzymes like D-aldopentose 4-dehydrogenase and demonstrates a novel method for the production of these compounds (Adachi et al., 2011).
Eigenschaften
Produktname |
D-Ribonate |
|---|---|
Molekularformel |
C5H9O6- |
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4-/m1/s1 |
InChI-Schlüssel |
QXKAIJAYHKCRRA-BXXZVTAOSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)

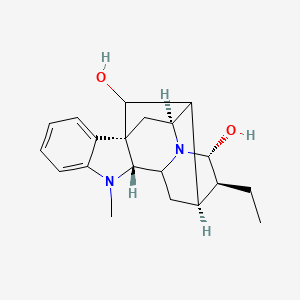
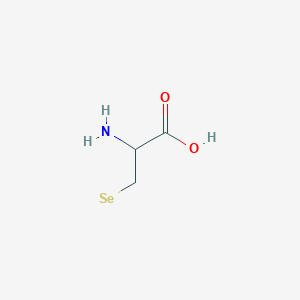
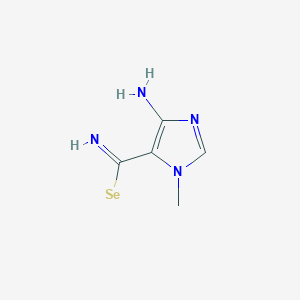

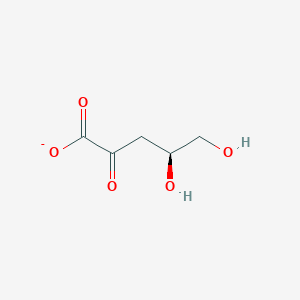
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)
